
Ac-DL-Arg-Gly-DL-Lys(Ac)-AMC
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Ac-DL-Arg-Gly-DL-Lys(Ac)-AMC” is a synthetic peptide compound. Peptides are short chains of amino acids linked by peptide bonds. This particular compound includes acetylated arginine (Ac-DL-Arg), glycine (Gly), acetylated lysine (DL-Lys(Ac)), and a 7-amino-4-methylcoumarin (AMC) group. Peptides like this are often used in biochemical research, particularly in studies involving enzyme activity and protein interactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “Ac-DL-Arg-Gly-DL-Lys(Ac)-AMC” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin.
Starting Material: The synthesis begins with a resin-bound amino acid.
Coupling: Each amino acid is coupled to the growing chain using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: After each coupling step, the protecting group (e.g., Fmoc) is removed using a base like piperidine.
Cleavage: Once the peptide chain is complete, it is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).
Industrial Production Methods
In an industrial setting, the synthesis of peptides like “this compound” is scaled up using automated peptide synthesizers. These machines can handle multiple reactions simultaneously, increasing efficiency and yield.
化学反応の分析
Types of Reactions
Oxidation: Peptides can undergo oxidation, particularly at methionine and cysteine residues.
Reduction: Disulfide bonds in peptides can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues in peptides can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Site-directed mutagenesis using oligonucleotide primers.
Major Products
Oxidation: Oxidized peptides with modified side chains.
Reduction: Peptides with reduced disulfide bonds.
Substitution: Mutant peptides with altered amino acid sequences.
科学的研究の応用
Chemistry
Peptides like “Ac-DL-Arg-Gly-DL-Lys(Ac)-AMC” are used as substrates in enzyme assays to study protease activity. The AMC group is a fluorescent tag that allows for easy detection of enzymatic cleavage.
Biology
In biological research, these peptides are used to study protein-protein interactions, signal transduction pathways, and cellular processes.
Medicine
Peptides are explored for their therapeutic potential, including as antimicrobial agents, cancer treatments, and vaccine components.
Industry
In the pharmaceutical industry, peptides are used in drug development and as diagnostic tools.
作用機序
The mechanism of action of “Ac-DL-Arg-Gly-DL-Lys(Ac)-AMC” depends on its specific use. As a substrate in enzyme assays, the peptide is cleaved by proteases, releasing the fluorescent AMC group. This fluorescence can be measured to determine enzyme activity.
類似化合物との比較
Similar Compounds
Ac-DL-Arg-Gly-DL-Lys-AMC: Similar structure but without acetylation on lysine.
Ac-DL-Arg-Gly-DL-Lys(Ac)-pNA: Similar structure but with para-nitroaniline (pNA) instead of AMC.
Uniqueness
“Ac-DL-Arg-Gly-DL-Lys(Ac)-AMC” is unique due to the presence of both acetylated lysine and the AMC fluorescent tag, making it particularly useful in fluorescence-based assays.
特性
IUPAC Name |
6-acetamido-2-[[2-[[2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-N-(4-methyl-2-oxochromen-7-yl)hexanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40N8O7/c1-16-13-25(40)43-23-14-19(9-10-20(16)23)35-27(42)22(7-4-5-11-31-17(2)37)36-24(39)15-33-26(41)21(34-18(3)38)8-6-12-32-28(29)30/h9-10,13-14,21-22H,4-8,11-12,15H2,1-3H3,(H,31,37)(H,33,41)(H,34,38)(H,35,42)(H,36,39)(H4,29,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HABKINWCDDLXSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCNC(=O)C)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40N8O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
600.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
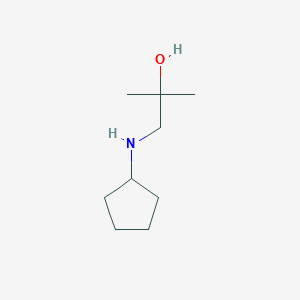
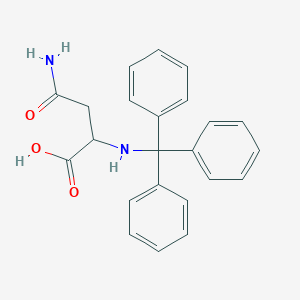
![8-[5-(5,7-Dihydroxy-4-oxo-2,3-dihydrochromen-2-yl)-2-hydroxyphenyl]-5,7-dihydroxy-2-(4-methoxyphenyl)chromen-4-one](/img/structure/B12316481.png)
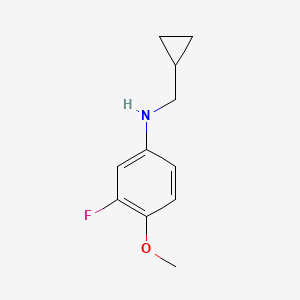
![N,N-bis[[3-(3-fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide](/img/structure/B12316489.png)


![2-[[2-[[2-[(2-Aminoacetyl)amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B12316501.png)
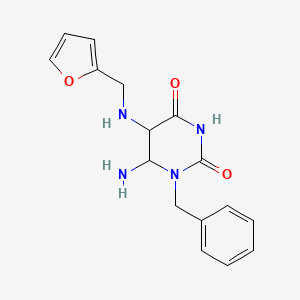
![4-(2-Phenylethyl)-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione](/img/structure/B12316508.png)
![3-Chloro-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B12316511.png)
![17-Acetyl-13-(hydroxymethyl)-10-methyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12316514.png)
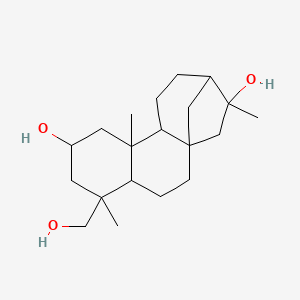
![[3-[2-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B12316528.png)
